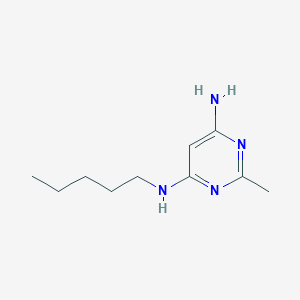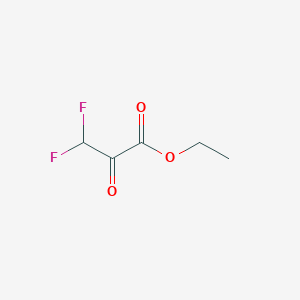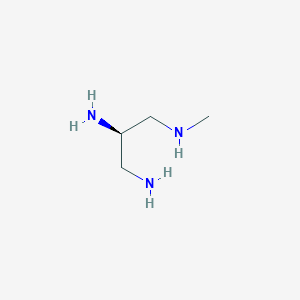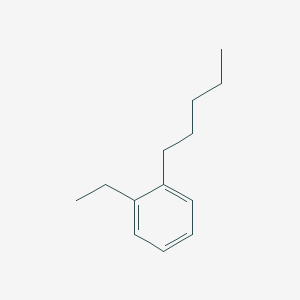
Benzene, 1-ethyl-2-pentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-pentylbenzene is an organic compound belonging to the class of alkylbenzenes It consists of a benzene ring substituted with an ethyl group at the first position and a pentyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-pentylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. The reaction involves the alkylation of benzene with 1-bromo-2-pentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 1-ethyl-2-pentylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-pentylbenzene undergoes several types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Bromine (Br2) for bromination, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-pentylbenzene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of alkylbenzenes and the effects of alkyl substituents on aromatic systems.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-pentylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of alkyl groups can influence the electron density of the benzene ring, making it more or less reactive towards certain reagents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-3-pentylbenzene
- 1-Ethyl-4-pentylbenzene
- 1-Methyl-2-pentylbenzene
Comparison: 1-Ethyl-2-pentylbenzene is unique due to the specific positioning of its ethyl and pentyl groups, which can influence its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C13H20 |
|---|---|
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
1-ethyl-2-pentylbenzene |
InChI |
InChI=1S/C13H20/c1-3-5-6-10-13-11-8-7-9-12(13)4-2/h7-9,11H,3-6,10H2,1-2H3 |
Clé InChI |
PENKITWMTIONPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=CC=C1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



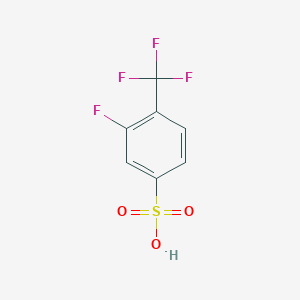
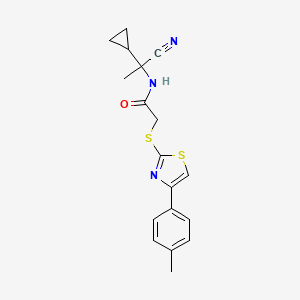

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
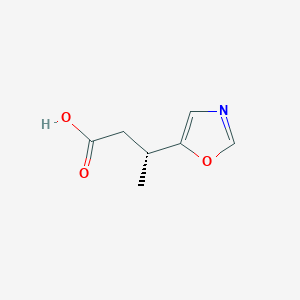
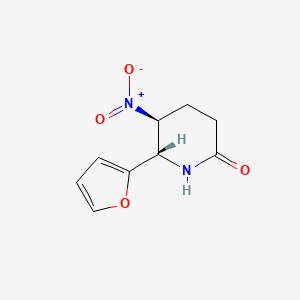
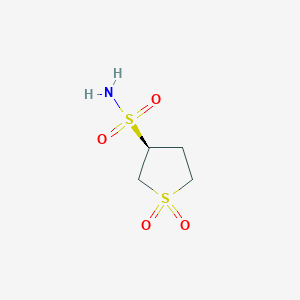

![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)
